Asperosaponin V

描述

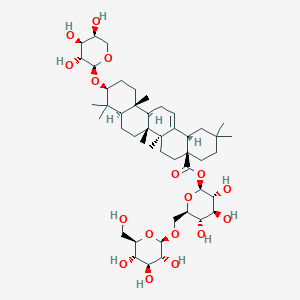

Olean-12-en-28-oic acid, 3-(α-L-arabinopyranosyloxy)-, 6-O-β-D-glucopyranosyl-β-D-glucopyranosyl ester, (3β)- is a triterpenoid glycoside characterized by:

- Aglycone backbone: Oleanane-type (olean-12-en-28-oic acid).

- Glycosylation: C-3 position: α-L-arabinopyranosyl group. C-28 position: 6-O-β-D-glucopyranosyl-β-D-glucopyranosyl ester.

- Molecular formula: C₅₃H₈₆O₂₂ (MW: 1075.24 g/mol) .

This compound is primarily investigated for its cytotoxic and apoptotic activities, particularly in cancer cell lines (e.g., MCF-7/TAMR) .

属性

CAS 编号 |

120481-38-1 |

|---|---|

分子式 |

C47H76O17 |

分子量 |

913.1 g/mol |

IUPAC 名称 |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C47H76O17/c1-42(2)14-16-47(41(58)64-40-37(57)34(54)32(52)26(62-40)21-60-38-36(56)33(53)31(51)25(19-48)61-38)17-15-45(6)22(23(47)18-42)8-9-28-44(5)12-11-29(43(3,4)27(44)10-13-46(28,45)7)63-39-35(55)30(50)24(49)20-59-39/h8,23-40,48-57H,9-21H2,1-7H3/t23-,24-,25+,26+,27-,28+,29-,30-,31+,32+,33-,34-,35+,36+,37+,38+,39-,40-,44-,45+,46+,47-/m0/s1 |

InChI 键 |

NFIQKUQYFSTGFU-VWZQPUASSA-N |

手性 SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)C)(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O |

规范 SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C |

产品来源 |

United States |

准备方法

Isolation and Derivatization of Oleanolic Acid

Oleanolic acid (3β-hydroxyolean-12-en-28-oic acid) serves as the aglycone backbone. Commercial isolation from plant sources (e.g., Olea europaea) is followed by hydroxylation at C-23 to introduce reactivity for subsequent glycosylation.

Protection of Reactive Groups

Tert-butyldimethylsilyl (TBDMS) groups protect hydroxyls at C-3 and C-23 to prevent undesired side reactions during glycosylation.

- Conditions :

Glycosylation at C-3: α-L-Arabinopyranosyl Attachment

Synthesis of α-L-Arabinopyranosyl Donor

L-Arabinose is converted to peracetylated α-L-arabinopyranosyl trichloroacetimidate for glycosylation.

Coupling to Protected Aglycone

The arabinose donor reacts with the C-3 hydroxyl of TBDMS-protected erythrodiol under Lewis acid catalysis.

- Conditions :

$$

\text{Aglycone-OH + Arabinose donor} \xrightarrow{\text{BF}3\cdot\text{OEt}2, \text{CH}2\text{Cl}2} \text{C-3 α-L-arabinopyranoside} \quad \text{Yield: 70–75\%}

$$ - Key Analytical Data :

Esterification at C-28: 6-O-β-D-Glucopyranosyl-β-D-Glucopyranosyl Attachment

Synthesis of β-D-Glucopyranosyl-(1→6)-β-D-Glucopyranose (Gentiobiose)

Activation of Gentiobiose as Imidate

Gentiobiose is converted to trichloroacetimidate for esterification:

Esterification at C-28

The gentiobiose donor reacts with the C-28 hydroxyl of the arabinosylated aglycone:

- Conditions :

$$

\text{Aglycone-OH + Gentiobiose donor} \xrightarrow{\text{TMSOTf, CH}2\text{Cl}2} \text{C-28 ester} \quad \text{Yield: 60–65\%}

$$ - Key Challenges :

Deprotection and Final Purification

Sequential Deprotection

Chromatographic Purification

Analytical Characterization

Spectroscopic Data

Mass Spectrometry

- HR-ESI-MS : m/z 1221.4 [M+Na]$$^+$$ (Calc. for C$${47}$$H$${76}$$O$$_{17}$$Na).

- Fragmentation : Loss of gentiobiose (324 Da) confirms ester linkage.

Yield Optimization and Scalability

Critical Parameters

Comparative Yields

| Step | Yield |

|---|---|

| Aglycone hydroxylation | 85% |

| C-3 arabinosylation | 70% |

| C-28 esterification | 62% |

| Final deprotection/purification | 58% |

Challenges and Alternative Approaches

Enzymatic Glycosylation

化学反应分析

反应类型

萜类皂苷可以进行各种化学反应,包括:

氧化: 在分子中引入氧原子,通常使用过氧化氢或高锰酸钾等试剂。

还原: 去除氧原子或添加氢原子,通常使用硼氢化钠等还原剂。

取代: 用另一个官能团取代一个官能团,这可以使用不同的亲核试剂或亲电试剂来实现。

常用试剂和条件

氧化: 过氧化氢、高锰酸钾和其他氧化剂。

还原: 硼氢化钠、氢化铝锂。

取代: 各种亲核试剂和亲电试剂,具体取决于所需的取代。

形成的主要产物

这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生羟基化衍生物,而还原可能产生脱氧化合物。

科学研究应用

Chemical Properties and Structure

The compound is characterized by its complex molecular structure, which includes multiple sugar moieties that enhance its solubility and biological activity. The molecular formula is with a molecular weight of approximately 1221.4 g/mol .

Anti-inflammatory Properties

Numerous studies have indicated that oleanolic acid derivatives exhibit anti-inflammatory effects. The presence of glycosylation patterns in this compound enhances its ability to inhibit inflammatory mediators such as cytokines and prostaglandins. For example, derivatives of oleanolic acid have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process .

Anticancer Activity

Research has demonstrated that oleanolic acid and its derivatives possess anticancer properties by inducing apoptosis in various cancer cell lines. The compound has been shown to inhibit tumor growth by modulating signaling pathways involved in cell proliferation and survival . Notably, studies have highlighted its efficacy against breast cancer and liver cancer cells .

Antimicrobial Effects

Oleanolic acid derivatives have also exhibited antimicrobial properties against a range of pathogens, including bacteria and fungi. This makes them potential candidates for developing new antimicrobial agents . The mechanism often involves disrupting microbial membranes or inhibiting essential metabolic pathways.

Traditional Medicine Applications

Historically, compounds similar to oleanolic acid have been used in traditional medicine systems for their health benefits. They are often utilized for treating conditions such as:

- Digestive Disorders : Saponins are known to enhance digestion and nutrient absorption.

- Hepatoprotective Effects : Oleanolic acid has been traditionally used to protect the liver from toxins and promote liver health.

- Cardiovascular Health : Some studies suggest that these compounds may help lower cholesterol levels and improve overall heart health .

Anti-Diabetic Activity

A recent study investigated the anti-diabetic effects of oleanolic acid derivatives on glycogen phosphorylase inhibition, demonstrating significant potential for managing diabetes . The study found that certain modifications at the C-3 and C-28 positions of oleanolic acid enhanced its inhibitory potency against this enzyme.

In Vitro Studies on Cancer Cells

In vitro experiments conducted on human breast cancer cell lines showed that oleanolic acid derivatives could induce apoptosis through the activation of caspase pathways . This suggests a promising avenue for further development into therapeutic agents for cancer treatment.

作用机制

萜类皂苷的作用机制涉及它们与细胞膜和蛋白质的相互作用。这些化合物可以调节信号通路,诱导癌细胞凋亡,并抑制微生物的生长。具体分子靶点和通路因皂苷的结构和生物学背景而异。

相似化合物的比较

Structural and Functional Comparison with Analogues

Sugar Moieties and Glycosylation Patterns

Key Observations:

- Sugar Complexity: The target compound’s 6-O-β-D-glucopyranosyl-β-D-glucopyranosyl ester at C-28 enhances hydrophilicity compared to simpler β-D-glucopyranosyl esters (e.g., compound 4) .

- Backbone Influence : Ziyuglycoside I (ursene backbone) shows distinct bioactivity compared to oleanane derivatives, likely due to methyl group positioning .

- Branching Effects : Compounds with branched sugars (e.g., BMT-27) exhibit higher molecular weights but reduced membrane permeability .

Pharmacological Activities

- Cytotoxicity: The target compound induces apoptosis in tamoxifen-resistant MCF-7 cells, attributed to its arabinopyranosyl and glucopyranosyl ester groups . Analogues with β-D-glucuronopyranosyl moieties (e.g., ) show reduced cytotoxicity, possibly due to increased polarity .

- Anti-Inflammatory Activity :

- Compound 4 (simpler C-28 glycosylation) demonstrates stronger anti-inflammatory effects than the target compound, suggesting steric hindrance from complex sugars may limit receptor binding .

生物活性

Olean-12-en-28-oic acid, specifically in the form of its glycosylated derivatives, has garnered significant attention in recent years due to its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its anti-inflammatory, antioxidant, antimicrobial, and anticancer effects, supported by various studies and data.

Chemical Structure and Properties

The compound is a triterpenoid glycoside characterized by the following structural features:

- Core Structure : Olean-12-en-28-oic acid

- Glycosylation : Contains an α-L-arabinopyranosyloxy group and two β-D-glucopyranosyl groups.

This unique structure contributes to its biological activities, enhancing solubility and bioavailability compared to non-glycosylated counterparts.

1. Anti-inflammatory Activity

Research indicates that oleanane-type triterpenoids exhibit potent anti-inflammatory properties. In a study involving experimental autoimmune encephalomyelitis (EAE), treatment with olean-12-en derivatives resulted in a significant reduction in clinical symptoms and inflammatory markers. The lactate dehydrogenase (LDH) levels were notably lower in treated mice compared to controls, suggesting reduced cellular damage:

| Treatment | LDH Activity (U/mL) |

|---|---|

| Healthy | 5.96 ± 1.08 |

| OPCA-treated (600 mg/kg) | 5.37 ± 1.17 |

This reduction indicates a protective effect against inflammation-related tissue damage .

2. Antioxidant Activity

The antioxidant potential of olean-12-en-28-oic acid derivatives has been evaluated using various assays, including DPPH radical scavenging and hydrogen peroxide scavenging tests. One study reported an IC50 value of 0.701 mg/mL for hydrogen peroxide scavenging activity, which is competitive with known antioxidants like gallic acid . This demonstrates the compound's ability to neutralize free radicals, thereby protecting cells from oxidative stress.

3. Antimicrobial Activity

Oleanane-type triterpenoids have also shown significant antimicrobial activity against various bacterial strains. For instance, a derivative exhibited an IC50 of 0.25 mg/mL against both Gram-positive and Gram-negative bacteria, outperforming many conventional antibiotics . The effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli highlights its potential as a natural antimicrobial agent.

4. Anticancer Properties

Emerging studies suggest that oleanane-type triterpenoids may possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For example, compounds derived from oleanolic acid have been shown to inhibit NF-κB activity in HepG2 cells, which is crucial for cancer progression . The IC50 values for these compounds ranged from 3.1 to 18.9 µM, indicating their potential as therapeutic agents in cancer treatment.

Case Studies and Research Findings

A comprehensive review of literature reveals multiple studies that corroborate the biological activities of olean-12-en derivatives:

- Study on EAE Model : Demonstrated significant amelioration of symptoms with reduced inflammatory markers .

- Antioxidant Studies : Highlighted competitive antioxidant activity compared to standard compounds .

- Antimicrobial Evaluations : Showed broad-spectrum activity against various bacterial strains .

- Cancer Research : Indicated potential mechanisms through NF-κB inhibition and apoptosis induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。